6-(2-((3,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
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Overview
Description
6-(2-((3,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound that features a triazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-((3,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3,4-dichlorobenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Cyclization Reaction: The benzylidene intermediate is then subjected to cyclization with a thioamide to form the triazinone core.
Final Product Formation: The final step involves purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and reduce costs. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic ring, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-(2-((3,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazinone core can interact with active sites of enzymes, potentially inhibiting their activity. The benzylidene and dichlorophenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(2-((3,4-Dichlorobenzylidene)amino)phenyl)-3-oxo-3,4-dihydro-1,2,4-triazin-5(2H)-one: Similar structure but with an oxygen atom instead of sulfur.
6-(2-((3,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-thione: Similar structure but with an additional sulfur atom.
Uniqueness
The presence of the thioxo group in 6-(2-((3,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one imparts unique electronic properties, making it distinct from its oxygen-containing analogs. This can influence its reactivity and interaction with biological targets.
Properties
CAS No. |
303094-68-0 |
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Molecular Formula |
C16H10Cl2N4OS |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
6-[2-[(3,4-dichlorophenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H10Cl2N4OS/c17-11-6-5-9(7-12(11)18)8-19-13-4-2-1-3-10(13)14-15(23)20-16(24)22-21-14/h1-8H,(H2,20,22,23,24) |
InChI Key |
DMPXPCXKJOJOHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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